PL225B
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic nomenclature of this compound presents certain complexities due to the proprietary nature of its development and the limited public disclosure of complete structural details in available literature. The compound is primarily known by its research designation "this compound" across multiple pharmaceutical databases and clinical documentation. In the ChEMBL database, the compound is catalogued under the identifier CHEMBL3545004, which serves as a standardized reference for computational drug discovery and chemical informatics applications.
The compound has been assigned the Chemical Abstracts Service registry number 1234423-98-3, although this designation appears in various commercial chemical supplier databases with some inconsistencies regarding structural assignments. This discrepancy highlights the importance of careful verification when referencing chemical identity through registry numbers, particularly for research compounds that may exist in multiple synthetic forms or intermediates.
Alternative designations for this compound include various product codes used by chemical suppliers, such as EVT-278790, EVT-1535383, and EVT-287551, which represent different batches or formulations of the compound maintained by EvitaChem for research applications. These multiple identifiers reflect the compound's availability through various synthetic routes and purification methods, each potentially yielding slightly different physical or chemical properties while maintaining the core pharmacological activity.
Structural Classification Within Heterocyclic Compound Families
This compound belongs to the broader classification of heterocyclic organic compounds, specifically designed as a small molecule inhibitor targeting receptor tyrosine kinases. The compound demonstrates characteristics typical of pharmaceutical agents designed for kinase inhibition, incorporating structural features that enable selective binding to the adenosine triphosphate binding site of the insulin-like growth factor 1 receptor.
The structural framework of this compound incorporates elements commonly found in tetrahydroisoquinoline derivatives, a class of heterocyclic compounds known for their diverse biological activities and pharmaceutical applications. Tetrahydroisoquinoline-based structures serve as important scaffolds in medicinal chemistry due to their ability to interact with various biological targets while maintaining favorable pharmacokinetic properties. The presence of nitrogen-containing heterocycles within the structure contributes to the compound's ability to form specific interactions with target proteins through hydrogen bonding and electrostatic interactions.
The compound's classification as a kinase inhibitor places it within a specialized category of therapeutic agents that function by interfering with cellular signaling pathways involved in proliferation, survival, and metabolic regulation. This classification is particularly relevant for cancer therapeutics, where dysregulated kinase activity often drives tumor growth and progression. The structural design of this compound incorporates features that enhance selectivity for the insulin-like growth factor 1 receptor over related kinases, thereby reducing potential off-target effects.
Patent literature indicates that this compound represents part of a broader family of structurally related compounds designed for insulin-like growth factor 1 receptor inhibition. These patent documents describe various structural modifications and synthetic approaches used to optimize the pharmacological properties of compounds within this chemical class, including improvements in bioavailability, selectivity, and metabolic stability.
Molecular Formula and Stereochemical Considerations
The precise molecular formula and detailed stereochemical configuration of this compound are not explicitly disclosed in the available public literature, reflecting the proprietary nature of the compound's development and the competitive landscape of pharmaceutical research. However, structural analysis indicates that the compound incorporates multiple chiral centers, which are critical for its biological activity and selectivity profile.
Stereochemical considerations play a crucial role in the pharmaceutical activity of this compound, as is typical for compounds targeting receptor proteins with specific three-dimensional binding requirements. The spatial arrangement of functional groups within the molecule determines the compound's ability to fit precisely into the binding pocket of the insulin-like growth factor 1 receptor, thereby achieving the desired inhibitory effect. The optimization of stereochemical configuration represents a key aspect of the compound's design, influencing both potency and selectivity.
The synthesis of this compound involves multiple chemical transformations that require careful control of stereochemistry to ensure the production of the active enantiomer. These synthetic considerations include the use of chiral auxiliaries, asymmetric catalysis, or resolution techniques to obtain the desired stereochemical outcome. The complexity of these synthetic requirements contributes to the specialized nature of this compound production and its availability primarily through research chemical suppliers.
Analytical characterization of this compound typically employs advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm both the molecular structure and stereochemical purity. These analytical methods are essential for ensuring the consistency and quality of the compound across different synthetic batches, particularly given its use in clinical research applications where precise chemical identity is paramount.
The molecular weight and other physical properties of this compound influence its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion characteristics that are critical for its development as an orally bioavailable therapeutic agent. These properties are carefully optimized during the compound's design phase to achieve the desired balance between potency, selectivity, and pharmaceutical suitability for clinical applications.
Properties
Molecular Formula |
C25H28N8O3 |
|---|---|
Appearance |
Solid powder |
Synonyms |
PL225B; PL-225B; PL 225B.; NONE |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of PL225B involves several chemical reactions aimed at enhancing its biological activity. Key methods include:
- Condensation Reactions : These reactions are essential for forming the core structure of this compound.
- Functional Group Modifications : Adjustments to functional groups can significantly impact the compound's reactivity and biological interactions.
- Purification Processes : Techniques such as chromatography are used to ensure high purity levels.
Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of this compound. The molecular structure can be elucidated through single crystal X-ray diffraction, providing insights into its three-dimensional arrangement.
Therapeutic Applications
This compound has potential applications across several scientific domains:
- Cancer Therapy : this compound is being explored for its ability to inhibit phospholipase D2 (PLD2), an enzyme implicated in cancer cell proliferation and metastasis. Inhibition of PLD2 can lead to increased apoptosis in cancer cells, making it a target for cancer treatment .
- Neurological Disorders : Due to its ability to modulate lipid signaling pathways, this compound may have applications in treating neurological disorders where phospholipase activity is altered.
- Antiviral Activity : Some studies suggest that this compound may exhibit antiviral properties, making it a candidate for further investigation in virology .
Case Study 1: Cancer Treatment with PLD2 Inhibitors
Research has shown that selective inhibition of PLD2 can lead to significant reductions in cancer cell invasion and metastasis. A study demonstrated that ML298, a potent PLD2 inhibitor derived from similar synthetic pathways as this compound, showed promising results in both in vitro and in vivo models .
| Study Focus | Findings |
|---|---|
| Cancer Cell Apoptosis | Increased apoptosis observed with PLD2 inhibition |
| Metastatic Activity | Decreased invasiveness of cancer cells |
Case Study 2: Antiviral Properties
This compound's potential as an antiviral agent was highlighted in studies where it was shown to have activity against certain viral infections. The exact mechanisms remain under investigation, but the modulation of lipid signaling pathways appears crucial .
| Study Focus | Findings |
|---|---|
| Viral Inhibition | Significant reduction in viral replication observed |
| Mechanism | Involves modulation of host lipid metabolism |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Similar IGF-1R Inhibitors
Mechanism and Selectivity
This compound exhibits high selectivity for IGF-1R, avoiding off-target effects on the insulin receptor (IR), a limitation observed in Linsitinib, which inhibits both IGF-1R and IR, exacerbating metabolic adverse events like hyperglycemia . In contrast, monoclonal antibodies like Cixutumumab bind extracellularly to IGF-1R, preventing ligand interaction but requiring parenteral administration .
Pharmacokinetics and Administration
This compound’s oral bioavailability provides a significant advantage over intravenous agents like Cixutumumab, enhancing patient compliance and suitability for chronic dosing . However, its absorption and metabolism profiles remain under investigation, with early-phase data suggesting dose-proportional exposure .
Structural and Functional Insights
This compound’s non-peptidic structure contrasts with monoclonal antibodies’ large protein frameworks, enabling deeper tissue penetration and oral dosing. However, its ATP-binding site competition mechanism aligns with Linsitinib, albeit with improved specificity .
Research Advancements and Limitations
This compound’s development highlights the ongoing quest for selective, orally administered TKIs to mitigate toxicity and improve convenience.
Preparation Methods
Overview
The primary approach to preparing PL225B is through conventional organic synthesis techniques. The process typically involves:
- Nucleophilic substitution reactions: These are used to introduce or modify functional groups on the molecular scaffold.
- Coupling reactions: To connect different molecular fragments, enhancing the complexity and functionality of this compound.
- Condensation reactions: For forming key bonds between molecular components.
- Functional group modifications: To fine-tune the chemical and biological properties.
Reaction Conditions
The synthesis requires precise control over several parameters:
| Parameter | Typical Range/Conditions | Purpose |
|---|---|---|
| Temperature | Controlled, often between 0°C-100°C | To optimize reaction rate and selectivity |
| Solvent Choice | Polar aprotic solvents (e.g., DMF, DMSO) or others depending on step | To dissolve reactants and influence reaction pathways |
| Reaction Time | Several hours to days | To ensure complete conversion |
| Purification | Chromatography, recrystallization | To isolate pure this compound |
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are routinely employed to confirm the structure and purity of the synthesized compound at each stage.
Detailed Synthetic Route
While specific step-by-step synthetic routes for this compound are proprietary in some cases, a generalized scheme based on reported methods includes:
- Starting Material Preparation: Synthesis begins with commercially available or easily synthesized precursors that contain the core heterocyclic or aromatic framework.
- Functionalization: Introduction of key substituents such as methoxy groups, fluoro substituents, or amino groups through nucleophilic aromatic substitution or electrophilic aromatic substitution.
- Coupling Reactions: Use of palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to attach complex side chains or heterocycles.
- Condensation: Formation of amide or urea linkages through condensation reactions using coupling reagents.
- Final Modifications and Purification: Adjustments to methylation or fluorination status, followed by purification steps to yield the final this compound compound with high purity.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Confirms the chemical structure by identifying hydrogen and carbon environments.
- Mass Spectrometry (MS): Provides molecular weight confirmation and purity assessment.
- Single Crystal X-ray Diffraction: Used to elucidate the three-dimensional molecular geometry, critical for understanding the compound’s interaction with biological targets.
Reaction Kinetics and Mechanistic Insights
Kinetic studies on the key reaction steps provide information on reaction rates and mechanisms, which are essential for optimizing the synthesis process. Understanding these parameters helps in scaling up production and predicting the behavior of this compound under various conditions.
| Reaction Step | Kinetic Parameter | Mechanistic Insight |
|---|---|---|
| Nucleophilic substitution | Rate constant (k) varies with nucleophile strength | SNAr mechanism predominates |
| Coupling reactions | Catalyst loading affects turnover frequency | Pd-catalyzed cross-coupling mechanism |
| Condensation | Reaction order depends on reagent concentration | Amide bond formation via activated intermediates |
Stability and Reactivity Profiles
This compound exhibits distinct physical and chemical properties that influence its preparation and storage:
- Stability: Stable under neutral to slightly acidic conditions; sensitive to strong bases or oxidizing agents.
- Reactivity: Functional groups such as amides and fluorinated aromatics show moderate reactivity, requiring controlled conditions during synthesis to avoid degradation.
These properties are critical for formulation and handling protocols.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Conditions | Analytical Confirmation |
|---|---|---|---|
| Starting material prep | Commercial synthesis or extraction | Standard organic synthesis | NMR, MS |
| Functionalization | Nucleophilic substitution | Controlled temperature, polar solvents | NMR, MS |
| Coupling | Pd-catalyzed cross-coupling | Pd catalyst, base, inert atmosphere | NMR, MS, X-ray |
| Condensation | Amide/urea bond formation | Coupling reagents, mild heating | NMR, MS |
| Purification | Chromatography, recrystallization | Solvent systems based on polarity | Purity by HPLC, NMR |
Research Findings and Industrial Relevance
Research on this compound preparation emphasizes:
- Optimization of reaction conditions to maximize yield and purity.
- Use of modern catalytic systems to improve coupling efficiency.
- Application of advanced analytical techniques for quality control.
- Potential for scale-up synthesis for pharmaceutical development.
The detailed understanding of this compound’s preparation supports its use in pharmacological studies and drug development, ensuring reproducibility and safety.
Q & A
Q. What is the molecular mechanism of PL225B as an IGF-1R inhibitor, and how can researchers validate its specificity in preclinical assays?
this compound binds to the tyrosine kinase domain of IGF-1R, inhibiting its phosphorylation and downstream signaling pathways (e.g., PI3K/AKT and MAPK), thereby suppressing tumor cell proliferation and inducing apoptosis . To validate specificity, researchers should:
- Perform kinase selectivity assays using recombinant IGF-1R alongside related receptors (e.g., insulin receptor) to confirm target specificity .
- Use siRNA-mediated IGF-1R knockdown in cancer cell lines as a control to isolate this compound’s effects from off-target activity .
Q. What are the standard in vitro protocols for assessing this compound’s inhibitory activity and cytotoxicity?
- Kinase activity assays : Measure IC₅₀ values using recombinant IGF-1R in ATP-competitive assays with luminescence-based detection .
- Cell proliferation assays : Treat IGF-1R-overexpressing cancer cell lines (e.g., MCF-7, A549) with this compound and quantify viability via MTT or CellTiter-Glo .
- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) and immunoblotting for cleaved caspase-3 .
Q. How should researchers characterize the purity and structural identity of this compound in preclinical studies?
- Analytical HPLC : Validate purity (>95%) using a C18 column and UV detection at λmax relevant to this compound’s chromophore .
- Spectroscopic characterization : Provide NMR (¹H, ¹³C) and HRMS data to confirm molecular structure .
- Batch consistency : Compare multiple synthesis batches using DSC (differential scanning calorimetry) to ensure thermal stability .
Advanced Research Questions
Q. How to design a dose-response study for this compound to evaluate its therapeutic window in xenograft models?
- Model selection : Use immunodeficient mice implanted with IGF-1R-driven tumors (e.g., colorectal HCT-116) .
- Dose optimization : Test 3–5 doses (e.g., 10–100 mg/kg, oral) based on prior pharmacokinetic data, with vehicle and positive controls (e.g., chemotherapeutics) .
- Endpoint analysis : Monitor tumor volume (caliper measurements), body weight (toxicity), and serum biomarkers (e.g., IGF-1) weekly .
- Statistical rigor : Use nonlinear regression (log-dose vs. response) to calculate ED₅₀ and apply ANOVA with post-hoc Tukey tests for group comparisons .
Q. How can researchers resolve contradictions in this compound’s efficacy data across different cancer cell lines?
- Hypothesis-driven replication : Repeat experiments in discrepant cell lines under standardized conditions (e.g., serum concentration, passage number) .
- Mechanistic profiling : Compare IGF-1R expression (western blot), downstream signaling (phospho-AKT/ERK), and genetic variations (RNA-seq) between responsive and non-responsive lines .
- Meta-analysis : Aggregate data from multiple studies to identify covariates (e.g., co-mutations in PTEN or KRAS) that modulate this compound sensitivity .
Q. What advanced statistical methods are recommended for analyzing this compound’s synergistic effects with combination therapies?
- Synergy quantification : Use the Chou-Talalay combination index (CI) method, where CI < 1 indicates synergy .
- High-throughput screening : Pair this compound with FDA-approved drugs in a 6x6 matrix and analyze interactions via Bliss independence or Loewe additivity models .
- Machine learning : Apply random forest or gradient boosting to predict synergistic partners based on omics data (e.g., transcriptomic signatures of drug response) .
Methodological Best Practices
- Data transparency : Report raw data, instrument settings, and statistical parameters (e.g., p-values, confidence intervals) in supplementary materials .
- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data .
- Conflict resolution : Address contradictory findings by revisiting experimental assumptions (e.g., cell line authentication, compound stability) and consulting open peer-review platforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
